(2-Fluorophenyl)methanesulfonic acid
Description
(2-Fluorophenyl)methanesulfonic acid is a sulfonic acid derivative where the methyl group of methanesulfonic acid (MSA) is substituted with a 2-fluorophenyl moiety. Its structure consists of a benzene ring with a fluorine atom at the ortho position and a methanesulfonic acid (-SO₃H) group attached to the methylene bridge. This modification introduces electronic and steric effects, enhancing acidity compared to MSA due to the electron-withdrawing fluorine . The compound is of interest in organic synthesis, catalysis, and pharmaceutical chemistry, where its aromatic and acidic properties enable tailored reactivity .
Properties
IUPAC Name |
(2-fluorophenyl)methanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVBKOSGFLJZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Methanesulfonic Acid (MSA; CH₃SO₃H)
- Acidity : MSA has a pKa of ~-1.9, making it a strong organic acid. The 2-fluorophenyl substituent in (2-fluorophenyl)methanesulfonic acid lowers the pKa further due to electron withdrawal, enhancing acidity .
- Solubility : MSA is highly water-soluble. The fluorophenyl group reduces aqueous solubility but increases lipophilicity, favoring organic solvents .
- Applications: MSA is widely used as a catalyst in esterification (e.g., acrylic acid with 2-ethylhexanol, achieving >80% conversion ), electrophilic cyclizations (e.g., coumarin synthesis ), and colorimetric assays for lipid peroxidation . In contrast, the fluorophenyl derivative’s steric bulk may slow certain reactions but improve selectivity in aromatic substitutions .
- Environmental Impact : MSA is biodegradable (forming CO₂ and sulfate), whereas the fluorophenyl derivative’s persistence requires further study .
Trifluoromethanesulfonic Acid (CF₃SO₃H; Triflic Acid)
- Acidity : Triflic acid (pKa ~-12) is significantly stronger than both MSA and (2-fluorophenyl)methanesulfonic acid due to the trifluoromethyl group’s strong electron withdrawal .
- Reactivity : Triflic acid excels in Friedel-Crafts alkylations and as a superacid catalyst. The fluorophenyl derivative, while weaker, may offer milder conditions for acid-sensitive substrates .
- Cost and Handling : Triflic acid is expensive and highly corrosive. The fluorophenyl derivative could provide a safer, cost-effective alternative in specific applications .
Sodium (2-Cyanophenyl)methanesulfonate
- Structure: Features a cyano substituent instead of fluorine. The cyano group’s strong electron withdrawal further increases acidity compared to the fluorophenyl analog .
- Applications: Used in pharmaceuticals and agrochemicals as a stable sulfonate salt.
Hydroxymethanesulfonic Acid (HOCH₂SO₃H)
- Origin : An atmospheric oxidation product of dimethyl sulfide (DMS) .
- Properties : Less acidic (pKa ~2.3) than MSA or its fluorophenyl derivative. The hydroxyl group enables participation in hydrogen bonding, unlike the fluorophenyl compound’s aromatic interactions .
Data Table: Key Properties of Selected Sulfonic Acids
*Estimated based on substituent effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
